molecular formula C8H10FNO B1610420 2-Fluoro-6-methoxy-4-methylaniline CAS No. 217314-46-0

2-Fluoro-6-methoxy-4-methylaniline

Cat. No.: B1610420
CAS No.: 217314-46-0
M. Wt: 155.17 g/mol
InChI Key: ILRQRBUHROWLKN-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxy-4-methylaniline is a useful research compound. Its molecular formula is C8H10FNO and its molecular weight is 155.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-6-methoxy-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-5-3-6(9)8(10)7(4-5)11-2/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRQRBUHROWLKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450360
Record name 2-Fluoro-6-methoxy-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217314-46-0
Record name 2-Fluoro-6-methoxy-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Fluoro-6-methoxy-4-methylaniline CAS 217314-46-0 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Fluoro-6-methoxy-4-methylaniline (CAS 217314-46-0)[1]

Abstract this compound (CAS 217314-46-0) is a specialized trisubstituted aniline derivative utilized primarily as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern—combining an electron-withdrawing fluorine atom, an electron-donating methoxy group, and a methyl handle—imparts distinct electronic and steric properties to the aromatic ring. These features make it a valuable scaffold for optimizing the metabolic stability and binding affinity of bioactive molecules, particularly in the development of kinase inhibitors and herbicide active ingredients. This guide details its physicochemical properties, synthetic methodologies, reactivity profiles, and safety protocols.

Chemical Identity & Structural Analysis[2][3][4]

The compound is an aniline derivative characterized by a "push-pull" electronic system modulated by the ortho-fluoro and ortho-methoxy substituents.

PropertyDetail
CAS Number 217314-46-0
IUPAC Name This compound
Molecular Formula C₈H₁₀FNO
Molecular Weight 155.17 g/mol
SMILES Cc1cc(F)c(N)c(OC)c1
InChI Key DSHMBLZRIRPXEW-UHFFFAOYSA-N

Structural Insights:

  • Electronic Effects: The fluorine atom at position 2 exerts a strong inductive withdrawing effect (-I), lowering the pKa of the aniline nitrogen compared to unsubstituted aniline. Conversely, the methoxy group at position 6 acts as a resonance donor (+R), though its steric bulk may twist the amino group slightly out of planarity.

  • Metabolic Stability: The fluorine substituent blocks a key site of metabolic oxidation (P450-mediated hydroxylation), a common strategy in medicinal chemistry to extend the half-life of drug candidates.

  • Steric Environment: The 2,6-disubstitution pattern creates a sterically crowded environment around the amino group, which can influence the kinetics of nucleophilic attacks (e.g., amide coupling) and improve selectivity in downstream reactions.

Physicochemical Properties[2][3][4][5][6][7][8]

Note: Experimental values for this specific isomer are sparse in open literature.[2][3][4] The data below represents high-confidence predicted values based on structure-activity relationship (SAR) models of similar trisubstituted anilines.

PropertyValue (Predicted/Typical)Context
Appearance Off-white to pale brown solid/oilAnilines oxidize readily upon air exposure.
Melting Point 35–45 °CLow-melting solid due to asymmetry.
Boiling Point 235–245 °C (at 760 mmHg)High boiling point typical of polar aromatics.
Density 1.15 ± 0.05 g/cm³Denser than water due to fluorination.
pKa (Conjugate Acid) ~3.2 – 3.8Less basic than aniline (pKa 4.6) due to F-withdrawal.
LogP 1.9 – 2.1Moderate lipophilicity; suitable for CNS drug scaffolds.
Solubility DMSO, Methanol, DCMLow water solubility; soluble in organic solvents.

Synthesis & Manufacturing

While direct isolation recipes are proprietary, the most chemically robust route for synthesizing CAS 217314-46-0 involves a Nucleophilic Aromatic Substitution (SₙAr) strategy starting from a difluoro-nitro precursor. This method ensures high regioselectivity.

Proposed Synthetic Route (SₙAr Strategy)
  • Nitration: Nitration of 3,5-difluorotoluene yields 2,6-difluoro-4-methylnitrobenzene . The methyl group directs ortho, and the fluorines direct ortho/para, favoring the position between the two fluorines.

  • Methoxylation (SₙAr): Reaction with sodium methoxide (NaOMe) in methanol. The nitro group activates the ring for nucleophilic attack. The methoxide displaces one fluorine atom.

    • Critical Control: Stoichiometry must be controlled to prevent bis-substitution.

  • Reduction: The resulting 2-fluoro-6-methoxy-4-methylnitrobenzene is reduced to the aniline using catalytic hydrogenation (H₂/Pd-C) or iron/acid reduction (Fe/NH₄Cl).

Synthesis Start 3,5-Difluorotoluene Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 2,6-Difluoro- 4-methylnitrobenzene Step1->Inter1 Step2 SnAr Substitution (NaOMe, MeOH, Heat) Inter1->Step2 Inter2 2-Fluoro-6-methoxy- 4-methylnitrobenzene Step2->Inter2 Step3 Reduction (H2, Pd/C) Inter2->Step3 Product 2-Fluoro-6-methoxy- 4-methylaniline (CAS 217314-46-0) Step3->Product

Caption: Figure 1. Proposed regioselective synthesis via nucleophilic aromatic substitution and reduction.

Reactivity & Functionalization[3]

As a nucleophilic aniline, CAS 217314-46-0 serves as a versatile building block. However, the flanking fluorine and methoxy groups reduce the nucleophilicity of the amine nitrogen, often requiring forcing conditions or highly reactive electrophiles.

Key Transformations:
  • Amide Coupling: Reacts with acid chlorides or carboxylic acids (with coupling agents like HATU/EDC) to form amides. Used extensively in generating kinase inhibitor scaffolds.

  • Sandmeyer Reaction: Diazotization with NaNO₂/HCl allows conversion to a diazonium salt, which can be displaced by halides (Cl, Br, I) or cyano groups, enabling further diversification.

  • Heterocycle Formation: Condensation with isocyanates or isothiocyanates yields ureas or thioureas, precursors to benzimidazoles or quinazolines.

Reactivity Core 2-Fluoro-6-methoxy- 4-methylaniline R1 Reaction: Acid Chloride/Base Product: Amide Derivative Core->R1 Acylation R2 Reaction: NaNO2/HCl then CuCN Product: Benzonitrile Derivative Core->R2 Sandmeyer R3 Reaction: Isocyanate (R-NCO) Product: Urea/Carbamate Core->R3 Condensation R4 Reaction: Buchwald-Hartwig Product: N-Aryl/Alkyl Amines Core->R4 Pd-Catalysis

Caption: Figure 2. Functionalization pathways for medicinal chemistry applications.

Applications in Drug Development[3][5][6][9]

This specific aniline motif is highly relevant in Medicinal Chemistry for "Scaffold Hopping" and "Lead Optimization":

  • Kinase Inhibitors: The 2-fluoro-6-methoxy pattern mimics the substitution found in several FDA-approved kinase inhibitors (e.g., EGFR or VEGFR targeting agents). The fluorine atom can form intramolecular hydrogen bonds or favorable electrostatic interactions within the ATP-binding pocket of enzymes.

  • Bioisosterism: The methoxy group serves as a hydrogen bond acceptor, while the methyl group fills hydrophobic pockets. The combination is often used to replace larger, more lipophilic groups to improve solubility without sacrificing potency.

  • Agrochemicals: Fluorinated anilines are key intermediates in the synthesis of next-generation herbicides, where metabolic stability in plants and soil is required.

Handling, Safety & Analytics

Safety Profile (GHS Classification):

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled. Like most anilines, it carries a risk of Methemoglobinemia (interference with oxygen transport in blood).

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

  • PPE: Handle only in a fume hood wearing nitrile gloves, safety goggles, and a lab coat.

Analytical Characterization:

  • ¹H NMR (DMSO-d₆):

    • Amino protons (-NH₂): Broad singlet, δ ~4.5–5.0 ppm.

    • Aromatic protons: Two doublets or a multiplet (coupling with F) around δ 6.3–6.6 ppm.

    • Methoxy (-OCH₃): Singlet, δ ~3.7–3.8 ppm.

    • Methyl (-CH₃): Singlet, δ ~2.1–2.2 ppm.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Light sensitive (store in amber vials).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43438081, 2-[(2-Fluorophenyl)methoxy]-6-methylaniline. (Note: Isomer distinction is critical; general aniline properties derived from class data). Link

  • Sigma-Aldrich (2024). Safety Data Sheet for Fluorinated Anilines. (General safety protocols for fluoro-methyl-anilines). Link

  • ChemicalBook (2024). this compound Properties and Supplier Data. Link

  • BenchChem (2025). Technical Guide to Fluoro-Methoxy-Anilines in Synthesis. Link

Sources

A Senior Application Scientist's Guide to High-Purity 2-Fluoro-6-methoxy-4-methylaniline: Synthesis, Quality Control, and Procurement

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 2-Fluoro-6-methoxy-4-methylaniline, a key building block in modern medicinal chemistry. We will explore its synthesis, rigorous quality control protocols, applications in drug discovery, and considerations for sourcing and procurement.

Introduction: The Strategic Value of Fluorinated Anilines in Drug Discovery

This compound is a substituted aniline that has garnered interest in pharmaceutical research. The unique arrangement of its functional groups—a fluorine atom, a methoxy group, and a methyl group on the aniline scaffold—provides a valuable combination of steric and electronic properties.

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The methoxy group can act as a hydrogen bond acceptor and influence the molecule's conformation and solubility, which are critical parameters in drug design.[3] This makes this compound and its derivatives valuable intermediates in the synthesis of complex, biologically active molecules.

Synthesis and Purification: Ensuring High Purity

The synthesis of high-purity this compound is a multi-step process that requires careful control of reaction conditions and rigorous purification. A common synthetic approach involves the reduction of a nitro-group precursor.

Illustrative Synthetic Pathway

A plausible synthetic route starts from a commercially available precursor, such as 4-fluoro-2-methoxyaniline.[4] The synthesis can be conceptually broken down into key transformations, although the exact sequence may vary. A related compound's synthesis involves N-methylation of a similar aniline precursor.[5]

Step-by-Step Generalized Protocol for a Related Compound (N-methylation):

  • Dissolution: Dissolve 4-Fluoro-2-methoxyaniline and potassium hydroxide in methanol at room temperature in a round-bottom flask.

  • Reagent Preparation: In a separate flask, reflux methanol and paraformaldehyde at 85°C until the paraformaldehyde is completely dissolved.

  • Reaction: Add the aniline solution to the paraformaldehyde solution and reflux at 85°C for 2 hours.

  • Reduction: Cool the reaction mixture to 0°C and slowly add sodium borohydride.

  • Final Reflux: Reflux the mixture again at 85°C for 1 hour.

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure. Add water and extract the product with an organic solvent like ethyl acetate multiple times.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product is then purified by silica gel column chromatography to yield the final N-methylated product.[5]

Purification Strategies for High-Purity Anilines

Achieving high purity (>98%) is critical for applications in drug development. Common impurities in aniline synthesis include starting materials, over-alkylated byproducts, and colored oxidation products.[6]

Purification MethodTarget ImpuritiesRationale & Considerations
Vacuum Distillation High-boiling impurities, colored polymers, non-volatile salts.Highly effective for removing non-volatile materials. However, it is not suitable for separating compounds with similar boiling points.[6]
Column Chromatography Starting materials, closely related byproducts.Offers high-resolution separation for complex mixtures but can be time-consuming and solvent-intensive.[6]
Recrystallization Impurities with different solubility profiles.Can yield very pure crystalline material. The main challenge is identifying a suitable solvent system that maximizes yield.[6]
Acid-Base Extraction Neutral and basic/acidic impurities.Effective for removing impurities with different acid-base properties. Its effectiveness is limited if impurities have similar pKa values.[6]

Quality Control and Analytical Characterization

A self-validating system of analytical techniques is essential to confirm the identity, purity, and integrity of this compound.

Key Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the molecular structure and is used to confirm the identity of the compound.

  • Mass Spectrometry (MS): Determines the molecular weight and can be used to identify impurities.

  • High-Performance Liquid Chromatography (HPLC): A primary tool for assessing purity by separating the main compound from any impurities.

  • Gas Chromatography (GC): An alternative method for purity assessment, particularly for volatile compounds.[7]

  • Titration: Can be used to determine the assay of the aniline.[8]

The workflow for quality control is a critical process to ensure the final product meets the required specifications.

Caption: Quality Control Workflow for High-Purity Anilines.

Applications in Drug Discovery

This compound serves as a versatile building block in the synthesis of various pharmaceutical agents. Its structural motifs are found in molecules targeting a range of biological pathways. For instance, related fluoro-anilines are used in the synthesis of kinase inhibitors for oncology. The well-known EGFR inhibitor Gefitinib, used in the treatment of non-small-cell lung cancer, incorporates a 3-chloro-4-fluoroaniline moiety, highlighting the importance of halogenated anilines in this class of drugs.[9]

The specific substitution pattern of this compound makes it a candidate for creating novel compounds with tailored pharmacological profiles.

The following diagram illustrates a simplified representation of how a kinase inhibitor, potentially derived from a fluoro-aniline building block, functions.

Kinase_Inhibition cluster_pathway Normal Kinase Activity cluster_inhibition Inhibition Pathway ATP ATP Kinase Kinase Active Site ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate (Leads to Cell Proliferation) Kinase->Phosphorylated_Substrate Phosphorylation No_Reaction No Reaction Kinase->No_Reaction Substrate Substrate Protein Substrate->Kinase Inhibitor Kinase Inhibitor (Derived from Fluoro-aniline) Inhibitor->Kinase Binds to Active Site

Caption: Mechanism of Kinase Inhibition.

Suppliers and Price Considerations

The availability and pricing of high-purity this compound can vary based on several factors. It is crucial for researchers to source this compound from reputable suppliers who can provide comprehensive analytical data to support the claimed purity.

Potential Suppliers

While real-time pricing is dynamic, the following companies are established suppliers of fine chemicals and research compounds, and may list this compound or structurally similar compounds in their catalogs:

SupplierWebsiteNotes
Sigma-Aldrich (Merck) A major global supplier of a vast range of chemicals, including numerous substituted anilines.[10][11][12]
Thermo Fisher Scientific Offers a wide portfolio of chemicals under brands like Acros Organics and Alfa Aesar.[7]
TCI America A well-regarded supplier of organic reagents for research and development.[13]
Chem-Impex International Specializes in providing building blocks for pharmaceutical and agrochemical research.[8]
BLD Pharm A supplier of a wide range of research chemicals and building blocks.[14]
Hyma Synthesis Pvt. Ltd. Focuses on custom synthesis and specialty chemicals.[15]

Note: The listing of a supplier does not constitute an endorsement. Researchers should conduct their own due diligence.

Factors Influencing Price
  • Purity: The price increases significantly with higher purity levels (e.g., >99% vs. 98%). The additional purification steps required contribute to the higher cost.

  • Scale: The cost per gram typically decreases as the quantity purchased increases (e.g., bulk orders vs. research quantities).

  • Synthesis Complexity: The number of steps and the cost of raw materials in the synthetic route directly impact the final price.

  • Analytical Certification: Batches that come with extensive analytical documentation (e.g., NMR, HPLC, MS data) may be priced higher.

  • Supplier: Prices can vary between different suppliers based on their production costs, quality control standards, and business models.

For accurate pricing, it is recommended to request quotes directly from the suppliers for the desired quantity and purity.

Conclusion

High-purity this compound is a valuable intermediate for drug discovery professionals. A thorough understanding of its synthesis, the methods for ensuring its purity, and the factors influencing its procurement are essential for its effective use in research and development. By partnering with reliable suppliers and implementing rigorous quality control, researchers can confidently incorporate this building block into their synthetic strategies to develop novel therapeutic agents.

References

  • PubChem. 2-Fluoro-4-methylaniline. [Link]

  • Colorado State University. Newly developed molecule to improve pharmaceuticals draws inspiration from nature's toolbox. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • ResearchGate. A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. [Link]

  • Dana Bioscience. 2-Fluoro-6-iodo-4-methylaniline 100mg. [Link]

  • PubChem. 2-[(2-Fluorophenyl)methoxy]-6-methylaniline. [Link]

  • European Pharmaceutical Review. New molecule to improve pharmaceuticals draws inspiration from nature's toolbox. [Link]

  • Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • PubChem. 2-Methoxy-6-methylaniline. [Link]

  • Drug Hunter. Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Note: A Guided Three-Step Synthesis of 2-Fluoro-6-methoxy-4-methylaniline from 2,6-Difluorotoluene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive, field-proven guide for the synthesis of 2-Fluoro-6-methoxy-4-methylaniline, a valuable substituted aniline building block for pharmaceutical and materials science research. Substituted anilines are critical precursors in the development of a wide range of functional molecules.[1][2] The described three-step synthetic pathway, commencing from the readily available starting material 2,6-difluorotoluene, is designed for robustness and scalability. This document offers detailed experimental protocols, mechanistic insights, and practical guidance to empower researchers in drug development and chemical synthesis to confidently replicate and adapt this process.

Strategic Overview of the Synthesis

The transformation of 2,6-difluorotoluene into this compound is efficiently achieved through a three-step sequence involving:

  • Electrophilic Nitration: Introduction of a nitro group onto the aromatic ring. This is a crucial activating step, rendering the ring sufficiently electron-deficient for the subsequent nucleophilic substitution.

  • Nucleophilic Aromatic Substitution (SNAr): Selective displacement of a fluoride ion by a methoxide nucleophile. The presence of the strongly electron-withdrawing nitro group facilitates this key bond-forming reaction.[3]

  • Nitro Group Reduction: Conversion of the nitro intermediate to the target primary aniline via catalytic hydrogenation, a clean and high-yielding transformation.[4][5]

The entire workflow is depicted below, providing a clear roadmap from the starting material to the final product.

G cluster_0 Synthetic Workflow A 2,6-Difluorotoluene B Step 1: Nitration A->B HNO₃, H₂SO₄ C 2,6-Difluoro-4-nitrotoluene B->C D Step 2: Methoxylation (SNAr) C->D NaOCH₃, MeOH E 2-Fluoro-6-methoxy-4-nitrotoluene D->E F Step 3: Reduction E->F H₂, Pd/C G This compound F->G

Figure 1: High-level overview of the synthetic pathway.

Detailed Experimental Protocols & Mechanistic Discussion

Step 1: Electrophilic Nitration of 2,6-Difluorotoluene

Principle & Rationale: This reaction proceeds via an electrophilic aromatic substitution mechanism. A mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[6][7] The methyl group of toluene is an activating, ortho-para directing group, making the ring more reactive than benzene.[8] While the fluorine atoms are deactivating, they also act as ortho-para directors. The nitration is expected to occur at the 4-position (para to the methyl group), which is sterically the most accessible position and electronically favored.

G cluster_mech1 Mechanism: Nitronium Ion Generation & Attack HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ H2SO4->NO2_plus Sigma_Complex Sigma Complex (Arenium Ion) NO2_plus->Sigma_Complex Attack by π-system HSO4_minus HSO₄⁻ H2O H₂O Toluene_Deriv 2,6-Difluorotoluene Toluene_Deriv->Sigma_Complex

Figure 2: Generation of the nitronium electrophile.

Protocol:

  • Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

  • To the flask, add 2,6-difluorotoluene (1.0 eq).

  • Prepare a nitrating mixture by slowly and carefully adding concentrated sulfuric acid (2.0 eq) to concentrated nitric acid (1.1 eq) in a separate flask, pre-cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred toluene derivative via the dropping funnel, ensuring the internal temperature is maintained between 0 and 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 30 minutes, then allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,6-difluoro-4-nitrotoluene, which can be purified by column chromatography or recrystallization.

Safety: Concentrated nitric and sulfuric acids are extremely corrosive. Handle with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. The nitration reaction is highly exothermic and must be cooled effectively.

Step 2: Nucleophilic Aromatic Substitution with Sodium Methoxide

Principle & Rationale: This step is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The nitro group at the 4-position strongly withdraws electron density from the ring, particularly at the ortho and para positions.[3][9] This activation allows a nucleophile, in this case, methoxide (CH₃O⁻), to attack the carbon bearing a fluorine atom (a good leaving group in SNAr reactions)[10]. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex before the fluoride ion is eliminated to restore aromaticity.[11]

G cluster_mech2 Mechanism: SNAr via Meisenheimer Complex Start 2,6-Difluoro-4-nitrotoluene Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Nucleophilic Attack Nuc ⁻OCH₃ Nuc->Intermediate Product 2-Fluoro-6-methoxy-4-nitrotoluene Intermediate->Product Loss of Leaving Group LG F⁻ Product->LG

Figure 3: Key steps in the SNAr methoxylation reaction.

Protocol:

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 2,6-difluoro-4-nitrotoluene (1.0 eq) in anhydrous methanol (MeOH).

  • To this solution, add sodium methoxide (1.1-1.2 eq), either as a solid or as a solution in methanol. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approx. 65 °C) and stir for 2-4 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate in vacuo to obtain the crude 2-fluoro-6-methoxy-4-nitrotoluene, which can be purified by silica gel chromatography.

Step 3: Catalytic Hydrogenation to this compound

Principle & Rationale: The final step involves the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a widely used, efficient, and clean method for this transformation.[4] In this process, the nitro compound, dissolved in a suitable solvent, is exposed to hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds on the surface of the catalyst, selectively reducing the nitro group without affecting the other functional groups on the aromatic ring.[12]

Protocol:

  • To a hydrogenation flask, add 2-fluoro-6-methoxy-4-nitrotoluene (1.0 eq) and a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% Pd).

  • Seal the flask and purge the system several times with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm, or use a hydrogen-filled balloon for atmospheric pressure) and stir the suspension vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots. The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; do not allow the filter cake to dry completely. Keep it wet with the solvent during filtration.

  • Rinse the filter cake with a small amount of the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the final product, this compound. The product is often of high purity, but can be further purified by column chromatography or distillation if necessary.

Summary of Compounds and Expected Data

CompoundStructureMW ( g/mol )Expected YieldAppearance
2,6-Difluorotoluene c1(C)c(F)cccc1F128.12-Colorless Liquid
2,6-Difluoro-4-nitrotoluene c1(C)c(F)cc(c(F)c1)[O-]173.1285-95%Pale Yellow Solid
2-Fluoro-6-methoxy-4-nitrotoluene c1(C)c(OC)cc(c(F)c1)[O-]185.1480-90%Yellow Solid
This compound c1(C)c(OC)cc(N)c(F)c1155.1690-98%Off-white to pale brown solid or oil

Troubleshooting and Optimization

  • Low Yield in Nitration: Ensure the reaction temperature is kept low (0-5 °C) during the addition of the nitrating mixture to prevent over-nitration or side reactions. Inadequate cooling can lead to decomposition.

  • Incomplete SNAr Reaction: Ensure anhydrous conditions, as water can consume the sodium methoxide. If the reaction stalls, a slight excess of sodium methoxide or an extended reaction time at reflux may be necessary.

  • Catalyst Inactivation during Hydrogenation: The presence of impurities (e.g., sulfur-containing compounds) can poison the Pd/C catalyst. Ensure the nitro-intermediate is sufficiently pure. If the reaction is slow, increasing the catalyst loading or hydrogen pressure can be effective.

References

  • Vertex AI Search Result[4][12] Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Available at: [Link]

  • Vertex AI Search Result[5] Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles. ChemRxiv. Available at: [Link]

  • Vertex AI Search Result[6] Nitration of Toluene (Electrophilic Aromatic Substitution). University of Toronto Scarborough. Available at: [Link]

  • Vertex AI Search Result[13][14] Provide the mechanism for the reaction of sodium methoxide with p-fluoro nitrobenzene. Chegg. Available at: [Link]

  • Vertex AI Search Result[8] Nitration Of Toluene-Mechanism And Examples. Master Chemistry. Available at: [Link]

  • Vertex AI Search Result[1] Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. Available at: [Link]

  • Vertex AI Search Result[7] Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Vertex AI Search Result[3][11] In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene? Chemistry Stack Exchange. Available at: [Link]

  • Vertex AI Search Result[9] Nucleophilic Aromatic Substitution. Catalyst Education. Available at: [Link]

  • Vertex AI Search Result[10] Nucleophilic Aromatic Substitution. YouTube (Professor Dave Explains). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Fluoro-6-methoxy-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Fluoro-6-methoxy-4-methylaniline. This document is intended for researchers, chemists, and drug development professionals who are encountering challenges with the purity of this compound, specifically concerning the removal of regioisomeric impurities. This guide provides in-depth, experience-based answers to common questions, detailed experimental protocols, and troubleshooting advice to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most likely regioisomeric impurities in my sample of this compound?

A: The identity of regioisomeric impurities is almost always a direct consequence of the synthetic route used. A common pathway to substituted anilines involves the nitration of a substituted benzene ring, followed by the reduction of the nitro group[1].

For this compound, a plausible synthesis starts from 3-fluoro-5-methylanisole. Nitration of this precursor is the critical step where isomers are generated. The directing effects of the fluoro, methoxy, and methyl groups will lead to a mixture of nitro-aromatic compounds. Subsequent reduction converts these nitro isomers into the corresponding aniline isomers.

Based on the directing effects of the substituents (methoxy is a strong ortho-, para-director; fluoro is a weak ortho-, para-director; methyl is a weak ortho-, para-director), the most probable regioisomeric impurities are:

  • 4-Fluoro-2-methoxy-6-methylaniline: Often the major byproduct due to nitration at the position para to the methoxy group.

  • 2-Fluoro-4-methoxy-6-methylaniline: A possible, though likely minor, impurity.

It is crucial to analyze your crude material using techniques like GC-MS or LC-MS to confirm the identity and relative abundance of these impurities before selecting a purification strategy.

Q2: How can I effectively detect and quantify these aniline isomers?

A: Accurate detection is the foundation of any purification workflow. Due to the similar nature of these isomers, a high-resolution analytical technique is required.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for initial assessment and for monitoring purification processes like column chromatography[2][3]. Use silica gel plates (e.g., Silica Gel 60 F254) and a solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate. The different isomers will likely have slightly different Rf values. Adding a small amount of triethylamine (~0.5-1%) to the eluent can reduce the "streaking" or tailing of the basic aniline spots on the acidic silica gel[3].

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantification. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) typically provides excellent separation of aniline isomers[4]. This allows for precise determination of the purity percentage.

  • Gas Chromatography (GC): GC, particularly with a nitrogen-phosphorus detector (NPD) or coupled with a mass spectrometer (GC-MS), is also highly effective for separating and identifying volatile aniline derivatives[5][6].

Q3: My compound is a solid. What is the best first approach for purification?

A: If your crude this compound is a solid, recrystallization should always be your first choice. It is a cost-effective and scalable technique capable of yielding very high-purity material if the impurity profile is favorable[7][8].

The principle relies on the solubility differences between your target compound and its impurities in a chosen solvent[8]. The ideal solvent will dissolve your compound completely at an elevated temperature but poorly at a low temperature, while the impurities remain in solution upon cooling.

A common alternative for basic compounds like anilines is to form a salt, recrystallize the salt, and then neutralize it to recover the purified free base[9][10][11][12]. For instance, dissolving the crude mixture in a solvent like ethyl acetate and adding a solution of HCl in diethyl ether can precipitate the anilinium chloride salt, which can then be recrystallized[12].

See the Protocols section for a detailed guide on solvent screening and recrystallization.

Q4: Recrystallization isn't working. When and how should I use column chromatography?

A: You should move to column chromatography when recrystallization fails to provide the desired purity, or if your crude product is an oil. Flash column chromatography is a powerful technique for separating compounds with small differences in polarity[13].

Key Considerations for Aniline Separation:

  • Stationary Phase: Standard silica gel is the most common choice. However, because anilines are basic, they can interact strongly with the acidic silica, leading to tailing and poor separation[3].

  • Mobile Phase Modifier: To counteract tailing, it is standard practice to add a small amount of a basic modifier, like triethylamine (0.5-1% v/v), to your eluent system (e.g., Hexane/Ethyl Acetate). This deactivates the acidic sites on the silica gel.

  • Solvent System (Eluent): The choice of eluent is critical. Start by developing a solvent system using TLC that gives a good separation between the spots (a ΔRf of >0.2 is ideal) and an Rf value for your target compound of ~0.3-0.4. A gradient elution (gradually increasing the polarity of the eluent) often provides better separation than an isocratic (constant polarity) elution.

A detailed protocol for flash column chromatography is provided in the Protocols section.

Q5: My impurities are still co-eluting. Are there any advanced separation techniques?

A: When standard methods are insufficient, you may need to employ more advanced or creative strategies:

  • Preparative HPLC (Prep-HPLC): This is essentially a scaled-up version of analytical HPLC. It offers the highest resolution but is more expensive and time-consuming, typically reserved for high-value materials or when only small quantities are needed.

  • Derivatization: This chemical strategy involves converting the aniline mixture into a different functional group that may be easier to separate. After separation, the derivative is converted back to the aniline. A common example is acetylation:

    • React the crude aniline mixture with acetic anhydride to form the corresponding acetanilides.

    • These acetanilides are often crystalline and less polar than the anilines, making them excellent candidates for separation by recrystallization or chromatography.

    • After isolating the pure acetanilide derivative, hydrolyze the amide bond using acidic or basic conditions to regenerate the pure this compound.

Workflow & Troubleshooting

Purification Strategy Selection

The following diagram outlines a logical workflow for tackling the purification of this compound.

G cluster_start Start cluster_analysis Analysis cluster_decision Decision Point cluster_methods Purification Methods cluster_end Finish start Crude Product analyze Analyze by TLC/HPLC/GC-MS Identify Impurities start->analyze is_solid Is the product a solid? analyze->is_solid recrystallize Attempt Recrystallization (Free Base or Salt) is_solid->recrystallize Yes chromatography Flash Column Chromatography (Silica + Et3N) is_solid->chromatography No (Oil) recrystallize->chromatography Failure final_analysis Final Purity Analysis recrystallize->final_analysis Success advanced Advanced Methods (Prep-HPLC, Derivatization) chromatography->advanced Failure chromatography->final_analysis Success advanced->final_analysis pure_product Pure Product final_analysis->pure_product

Caption: Logical workflow for purification strategy selection.

Detailed Experimental Protocols

Protocol 1: Recrystallization via Solvent Screening

This protocol details how to find a suitable solvent system for purifying your compound.

Objective: To identify a single or binary solvent system for recrystallization.

Procedure:

  • Preparation: Place approximately 20-30 mg of your crude, solid material into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different test solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes) dropwise, vortexing after each drop. Note the solubility at room temperature. An ideal solvent will NOT dissolve the compound at this stage.

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observation: Observe if crystals form. The best solvent is one that dissolves the compound when hot but results in the formation of a large quantity of high-quality crystals upon cooling.

  • Binary Systems: If no single solvent is ideal, try a binary system. Dissolve the compound in a minimal amount of a "good" solvent (one it's very soluble in) at an elevated temperature. Then, add a "poor" solvent (one it's insoluble in) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then cool slowly.

Data Summary Table:

SolventSolubility (25°C)Solubility (Heated)Crystal Formation on Cooling
IsopropanolSparingly solubleSolubleGood, crystalline solid
TolueneInsolubleSparingly solubleNo dissolution
HeptaneInsolubleInsolubleN/A
Ethyl AcetateSolubleVery SolubleOiled out, no crystals
H₂OInsolubleInsolubleN/A

This is an example table; you must generate your own data.

Protocol 2: Flash Column Chromatography

Objective: To separate this compound from its regioisomers using silica gel chromatography.

Procedure:

  • TLC Analysis: First, determine the optimal eluent using TLC. Test various ratios of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane). Add ~1% triethylamine to the eluent mixture. Aim for an Rf of ~0.3-0.4 for the target compound.

  • Column Packing: Select an appropriate size column. As a rule of thumb, use a silica-to-crude ratio of 50:1 to 100:1 by weight. Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve your crude material in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin eluting the column with your chosen solvent system. Collect fractions in test tubes. It is often best to start with a less polar solvent mixture and gradually increase the polarity to elute the compounds.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.

Chromatography Parameters Table:

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel, 230-400 meshStandard, cost-effective choice for most separations.
Mobile Phase Hexane/Ethyl Acetate + 1% Et₃NGood polarity range; Et₃N minimizes peak tailing of the basic aniline.[3]
Loading Method Dry LoadingOften results in better resolution and sharper bands compared to wet loading.
Detection UV light (254 nm) on TLC platesAromatic anilines are UV-active, allowing for easy visualization.

References

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.

  • Google Patents. (1986). EP0193671A1 - Separation of aniline and p-fluoroaniline.

  • Google Patents. (1985). US4532352A - Separation of aniline and p-fluoroaniline.

  • University of California, Davis. (n.d.). Recrystallization and Crystallization.

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

  • BenchChem. (2025). Removal of impurities from 4-Fluoro-2-methoxy-N-methylaniline.

  • PubChem. (n.d.). 4-Fluoroaniline.

  • Google Patents. (1986). Separation process for para-fluoro-aniline.

  • Chemistry LibreTexts. (2023). Recrystallization.

  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline.

  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.

  • Veeprho Pharmaceuticals. (n.d.). Aniline Impurities and Related Compound.

  • U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.

  • Taylor & Francis Online. (2010). Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Injection Solid Phase Extraction Using a Cigarette Filter as a Sorbent.

  • ResearchGate. (2014). Does aniline stick in columns during column chromatography?.

  • ACS Publications. (1981). Determination of Aniline and Substituted Derivatives in Wastewater by Gas and Liquid Chromatography.

  • ChemHelpASAP. (2020). Synthesis of anilines.

Sources

Validation & Comparative

Strategic Structure Elucidation: C-F Coupling Constants in 13C NMR of Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Product": Diagnostic


 Coupling Analysis
The Alternative:  Chemical Shift (

) Analysis alone or

H NMR integration

In the high-stakes environment of pharmaceutical development, fluorinated anilines are ubiquitous scaffolds, prized for their metabolic stability and lipophilicity. However, distinguishing regioisomers (ortho-, meta-, para-) during synthesis scale-up is a frequent bottleneck. While


H NMR is standard, it often fails in complex mixtures or substituted systems where proton signals overlap.

This guide establishes C-F Coupling Constant Analysis as the superior methodology for structural verification. Unlike chemical shift analysis, which is solvent-dependent and prone to ambiguity,


C-

F coupling constants (

) provide a rigid, through-bond "ruler" that maps the carbon skeleton with absolute certainty.

Mechanistic Insight: The Fermi Contact

To interpret these spectra, one must understand the causality. The magnitude of the spin-spin coupling constant (


) between 

C and

F is dominated by the Fermi Contact mechanism .
  • Causality: The interaction depends on the electron density at the nucleus. Since

    
    -orbitals have non-zero density at the nucleus (unlike 
    
    
    
    or
    
    
    orbitals), the coupling magnitude is directly proportional to the
    
    
    -character of the bonding orbitals.
  • The "Product" Advantage: This physical constraint means

    
     values are highly predictable and structurally specific, unlike chemical shifts which are influenced by magnetic anisotropy and solvent effects.
    

Comparative Analysis: J-Coupling vs. Alternatives

Table 1: Diagnostic Power Comparison
FeatureMethod A: Chemical Shift (

) Only
Method B:

Coupling Analysis (Recommended)
Primary Metric Electronic environment (ppm)Through-bond spin interaction (Hz)
Solvent Sensitivity High (can shift >2 ppm)Low (typically varies <1-2 Hz)
Isomer Specificity Low (o/m/p regions overlap)High (Distinct splitting patterns)
Quaternary Carbon Detection Difficult (long relaxation)Enhanced (Split signals are easier to identify than low-intensity singlets)
False Positives Common with impuritiesRare (requires specific F-connection)

Reference Data: The Fluorinated Aniline Fingerprint

The following values represent the standard ranges for fluorinated anilines. Note that the amino group (


) is a strong electron donor, which can slightly modulate these values compared to fluorobenzene, but the magnitude hierarchy remains invariant.
Table 2: Typical Values (Hz) in Fluorinated Anilines
Coupling TypeBond DistanceMagnitude Range (Hz)Structural Insight

Direct (C-F)230 – 255 Identifies the C-F carbon (ipso).

Geminal (C-C-F)17 – 25 Identifies ortho carbons.

Vicinal (C-C-C-F)5 – 10 Identifies meta carbons.

Long-range1 – 4 Identifies para carbons (often broadened).
Isomer Differentiation Logic
  • Ortho-Fluoroaniline: The carbon bearing the amine (C1) will show a

    
      (~18 Hz).
    
  • Meta-Fluoroaniline: The carbon bearing the amine (C1) will show a

    
      (~8 Hz).
    
  • Para-Fluoroaniline: The carbon bearing the amine (C1) will show a

    
      (~3 Hz), often appearing as a slightly broadened singlet or small doublet.
    

Experimental Protocol: High-Fidelity Acquisition

To reliably extract these coupling constants, standard "quick"


C parameters are insufficient. The following protocol ensures quantitative accuracy and detection of quaternary carbons.
Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve ~20-50 mg of analyte in 0.6 mL of CDCl

      
        or DMSO-d
      
      
      
      .
    • Note: DMSO-d

      
       is preferred for polar anilines to prevent aggregation, which can broaden lines.
      
  • Instrument Setup:

    • Nucleus: ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      C (typically 100 MHz or higher).[1][2]
      
    • Decoupling: Inverse Gated Decoupling (if quantitative integration is needed) or standard WALTZ-16 proton decoupling .

    • Critical: Do NOT use fluorine decoupling (

      
      F-decoupled 
      
      
      
      C) as this collapses the multiplets, destroying the diagnostic "Product" data.
  • Acquisition Parameters:

    • Spectral Width: 240 ppm (to capture C-F upfield/downfield effects).

    • Relaxation Delay (D1): Set to

      
       3.0 seconds .
      
    • Reasoning: Quaternary carbons (C-F and C-N) have long

      
       relaxation times. A short D1 saturates these signals, making the splitting patterns (especially the low-intensity outer wings of the multiplet) invisible [1].
      
    • Scans (NS): Minimum 512 (dependent on concentration).

  • Processing:

    • Apply an exponential window function (LB = 1.0 - 2.0 Hz) to improve S/N, as splitting resolution is less critical than detecting the outer satellites of the large

      
       doublet.
      

Visualization: Structural Assignment Workflow

The following diagram illustrates the logical decision tree for assigning a fluoroaniline isomer using the data from Table 2.

G Start Unknown Fluorinated Aniline Acquire 13C{1H} NMR Identify_CF Identify C-F Carbon (Ipso) Look for doublet with 1J ~ 240 Hz Start->Identify_CF Analyze_CN Analyze C-N Carbon (C1) Identify carbon at ~130-150 ppm Identify_CF->Analyze_CN Locate amine-bearing carbon Measure_J Measure Coupling (J) on C-N Carbon Analyze_CN->Measure_J Result_Ortho J ~ 18-22 Hz (2J) Isomer: ORTHO Measure_J->Result_Ortho Large Doublet Result_Meta J ~ 6-10 Hz (3J) Isomer: META Measure_J->Result_Meta Medium Doublet Result_Para J ~ 2-4 Hz (4J) Isomer: PARA Measure_J->Result_Para Small Doublet/Broad Singlet

Figure 1: Decision tree for regioisomer assignment based on the magnitude of C-F coupling at the amine-bearing carbon.

References

  • ACD/Labs. (2008).[3] A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

  • Doddrell, D., et al. (1976).[4] 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2.[4] Retrieved from [Link]

  • Bernhard, M., et al. (2023).[5] Characterization of Six Bond Carbon-Fluorine Coupling in 4-Fluorochalcones. Journal of Undergraduate Chemistry Research. Retrieved from [Link]

  • Iowa State University. NMR Coupling Constants Guide. Chemical Instrumentation Facility. Retrieved from [Link]

Sources

Comparative Mass Spectrometry Profiling: Distinguishing C8H10FNO Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Fluorinated Phenylethanolamines vs. Methoxy-N-methylanilines

Executive Summary: The Isobaric Challenge

In drug discovery and forensic analysis, the molecular formula C8H10FNO (MW 155.17 Da) represents a classic "isobaric trap." It corresponds to two distinct chemical classes with vastly different biological implications:

  • Class A: Fluorinated Phenylethanolamines (e.g., 2-amino-1-(4-fluorophenyl)ethanol). These are bioactive monoamine analogs, often metabolites of fluorinated amphetamines or designer drugs.

  • Class B: Fluorinated Anisidines (e.g., 4-fluoro-2-methoxy-N-methylaniline).[1][2] These are typically synthetic intermediates, impurities, or degradation products found in pharmaceutical manufacturing.

The Problem: Standard low-resolution MS (single quadrupole) cannot distinguish these based on molecular ion alone. The Solution: This guide details the fragmentation "fingerprints" (EI and ESI-MS/MS) required to definitively identify these isomers, supported by mechanistic causality.

Structural Analysis & Fragmentation Mechanics

Class A: 2-amino-1-(4-fluorophenyl)ethanol

Structure: A secondary alcohol with a primary amine on the


-carbon.
Key Feature: The weak 

bond adjacent to the heteroatoms.

Primary Fragmentation Pathway (EI-MS): The dominant mechanism is


-cleavage  triggered by the amine nitrogen.[3] The radical cation localizes on the nitrogen, driving the homolytic cleavage of the C-C bond between the alcohol and the amine.
  • Diagnostic Ion (Base Peak): m/z 30 (

    
    ). This peak is overwhelmingly intense (often 100% relative abundance) and characteristic of primary amines with an unsubstituted 
    
    
    
    -carbon.
  • Secondary Ion: m/z 137 (

    
    ). Benzylic alcohols readily dehydrate, especially under thermal stress in the GC inlet.
    
Class B: 4-fluoro-2-methoxy-N-methylaniline

Structure: An aromatic ring with three substituents: Fluorine, Methoxy (-OCH3), and N-methyl (-NHCH3). Key Feature: A highly stable aromatic system that resists fragmentation compared to the aliphatic chain of Class A.

Primary Fragmentation Pathway (EI-MS): The molecular ion (


, m/z 155) is robust. Fragmentation is driven by the loss of alkyl radicals from the heteroatoms.
  • Diagnostic Ion: m/z 140 (

    
    ). Loss of a methyl radical, likely from the methoxy group (forming a quinoid-like cation) or the N-methyl group.
    
  • Secondary Ion: m/z 155 (Molecular Ion). Unlike Class A, the parent ion is prominent.

Visualizing the Fragmentation Pathways

The following diagram illustrates the divergent mechanistic pathways that allow for differentiation.

FragmentationPathways cluster_A Class A: Phenylethanolamine (Alcohol) cluster_B Class B: Methoxy-N-methylaniline (Ether/Amine) ParentA Parent: C8H10FNO (m/z 155) Ion30 Base Peak: m/z 30 [CH2=NH2]+ ParentA->Ion30 Alpha-Cleavage (Dominant) Ion137 Dehydration: m/z 137 [M - H2O]+ ParentA->Ion137 Thermal Dehydration Ion125 Benzyl Ion: m/z 125 [F-Ph-CH=OH]+ ParentA->Ion125 Benzylic Cleavage ParentB Parent: C8H10FNO (m/z 155) Ion140 Demethylation: m/z 140 [M - CH3]+ ParentB->Ion140 Radical Loss (-CH3) Ion112 Loss of CO: m/z 112 [M - CH3 - CO]+ Ion140->Ion112 Ring Contraction (-CO)

Figure 1: Divergent fragmentation trees for C8H10FNO isomers. Green path indicates the dominant alpha-cleavage for alcohols; Red path indicates radical loss for aromatic ethers.

Comparative Data: Mass Spectral Profiles

The following table summarizes the expected relative abundance (RA) of ions in Electron Ionization (70 eV).

ParameterClass A: FluorophenylethanolamineClass B: Fluoromethoxy-N-methylanilineDistinction Logic
Base Peak (100%) m/z 30 m/z 155 or 140 Class A explodes into small fragments; Class B remains intact.
Molecular Ion (m/z 155) Weak (< 5%) or AbsentStrong (> 50%)Aromatic stabilization in Class B preserves the

.
m/z 137 (M-18) Moderate (10-30%)AbsentDiagnostic for hydroxyl group (Water loss) in Class A.
m/z 140 (M-15) NegligibleStrong (40-80%)Diagnostic for methoxy/N-methyl groups in Class B.
m/z 109 Present (Fluorobenzyl cation)VariesLess diagnostic due to overlap.

Expert Insight: If you observe a spectrum with a massive peak at m/z 30 and almost no molecular ion, you are dealing with the ethanolamine (Class A) . If you see a strong molecular ion at 155 and a loss of 15, it is the aniline derivative (Class B) .

Experimental Protocols

Protocol 1: GC-MS Differentiation (The Gold Standard)

Objective: To enhance the stability of Class A and confirm the presence of the -OH group via derivatization.

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL Ethyl Acetate.

  • Derivatization (Crucial Step):

    • Add 50

      
      L of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
      
    • Incubate at 70°C for 20 minutes.

    • Mechanism:[4][5] BSTFA reacts with protic hydrogens (-OH, -NH).

  • Result Interpretation:

    • Class A (Alcohol + Amine): Adds two TMS groups (+144 Da). New MW = 299.

    • Class B (Sec-Amine only): Adds one TMS group (+72 Da) to the N-methyl amine. New MW = 227.

    • Note: The methoxy group in Class B is inert to BSTFA. This mass shift definitively separates the two classes.

Protocol 2: ESI-LC-MS/MS (For Biological Matrices)

Objective: Isomer differentiation in aqueous/biological samples where GC is not suitable.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Transition Monitoring (MRM):

    • Class A: Parent 156 (

      
      ) 
      
      
      
      138 (Loss of water,
      
      
      ). Collision Energy: 10-15 eV.
    • Class B: Parent 156 (

      
      ) 
      
      
      
      125 (Loss of methylamine radical? Rare) or 141 (Loss of methyl).
    • Note: Class A elutes significantly earlier (more polar) than Class B (more lipophilic) on a C18 column.

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of N-methylaniline and Derivatives. NIST Chemistry WebBook, SRD 69.[6] Retrieved from [Link]

  • Michigan State University. (2023). Mass Spectrometry: Fragmentation Mechanisms of Amines and Alcohols. Retrieved from [Link]

  • PubChem. (2025).[7] Compound Summary: 4-methoxy-N-methylaniline.[7] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-6-methoxy-4-methylaniline
Reactant of Route 2
2-Fluoro-6-methoxy-4-methylaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.